An In-Depth Technical Guide to 2-Hydroxy-5-methoxyisoindoline-1,3-dione: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-Hydroxy-5-methoxyisoindoline-1,3-dione: Synthesis, Properties, and Applications
Executive Summary
This technical guide provides a comprehensive overview of 2-hydroxy-5-methoxyisoindoline-1,3-dione, a substituted N-hydroxyphthalimide derivative of significant interest to the chemical and pharmaceutical sciences. The document delineates its chemical structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its principal applications. As a versatile building block, its utility spans from being a critical intermediate in the synthesis of complex organic molecules to a functional reagent in peptide coupling and radical-mediated reactions. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this compound in their work.
Introduction: The Significance of the N-Hydroxyphthalimide Scaffold
The isoindoline-1,3-dione, or phthalimide, core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably thalidomide and its immunomodulatory analogs (IMiDs®).[1] The introduction of a hydroxyl group on the imide nitrogen atom (N-hydroxyphthalimides) imparts unique and valuable chemical properties. These compounds serve as crucial precursors to the phthalimide-N-oxyl (PINO) radical, a highly effective catalyst for selective oxidation reactions.[2] Furthermore, their ability to form activated esters makes them valuable reagents in amide bond formation, a cornerstone of peptide and small molecule synthesis.[3]
2-Hydroxy-5-methoxyisoindoline-1,3-dione (Figure 1) is a specific derivative that combines the reactive N-hydroxy functionality with a methoxy-substituted aromatic ring. The methoxy group can modulate the electronic properties and solubility of the molecule and provides a potential site for further synthetic elaboration. This guide aims to consolidate the available technical information on this compound, offering both foundational knowledge and practical, field-proven insights into its synthesis and application.
Chemical Identity and Physicochemical Properties
Molecular Structure and Identifiers
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Systematic Name: 2-hydroxy-5-methoxyisoindoline-1,3-dione
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Common Synonyms: 4-Methoxy-N-hydroxyphthalimide, 2-Hydroxy-5-methoxy-1H-isoindole-1,3(2H)-dione[3][4]
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Molecular Formula: C₉H₇NO₄[6]
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Molecular Weight: 193.16 g/mol [6]
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SMILES: O=C1N(O)C(C2=C1C=CC(OC)=C2)=O[6]
Figure 1. Chemical Structure of 2-hydroxy-5-methoxyisoindoline-1,3-dione.
Physicochemical Data
The key physical and handling properties of this compound are summarized in Table 1, based on data from leading chemical suppliers.
| Property | Value | Reference(s) |
| Appearance | White to light yellow powder or crystalline solid | [4] |
| Purity (Typical) | ≥98.0% (as determined by HPLC) | [4] |
| Melting Point | 218.0 - 222.0 °C | [4] |
| Storage Conditions | Store at room temperature (<15°C recommended), under inert gas | [6] |
| Sensitivity | Air sensitive | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [4] |
| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338, P337+P313 | [4] |
Theoretical Spectroscopic Profile
While specific spectra are proprietary, the structure allows for a confident prediction of its key spectroscopic features, which is critical for reaction monitoring and quality control.
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¹H NMR (in DMSO-d₆):
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Aromatic Protons: Three protons would be observed in the aromatic region (~7.0-7.8 ppm). Their specific chemical shifts and coupling patterns would be consistent with a 1,2,4-trisubstituted benzene ring.
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Methoxy Protons: A sharp singlet integrating to three protons would appear around 3.8-4.0 ppm.
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N-Hydroxy Proton: A broad, exchangeable singlet corresponding to the N-OH group would be visible, typically downfield (>10 ppm).
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¹³C NMR (in DMSO-d₆):
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Imide Carbonyls: Two distinct signals for the carbonyl carbons would be expected in the range of 160-165 ppm.
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Aromatic Carbons: Six signals would appear in the aromatic region (110-165 ppm), including the carbon attached to the methoxy group at the most downfield position in that group.
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Methoxy Carbon: A signal around 55-60 ppm.
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FT-IR (ATR):
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O-H Stretch: A broad absorption band in the 3100-3400 cm⁻¹ region.
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C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methoxy group just below 3000 cm⁻¹.
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C=O Stretch: Two strong, characteristic imide carbonyl bands, typically observed around 1780 cm⁻¹ (asymmetric) and 1720 cm⁻¹ (symmetric).
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C-O Stretch: A strong band for the aryl-ether C-O bond, typically in the 1250-1300 cm⁻¹ region.
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Synthesis Protocol and Mechanistic Rationale
The most direct and industrially relevant synthesis of 2-hydroxy-5-methoxyisoindoline-1,3-dione is the condensation reaction between 4-methoxyphthalic anhydride and hydroxylamine. This method is a well-established route for producing N-substituted cyclic imides.[7]
Experimental Methodology
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Reagents & Equipment:
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4-Methoxyphthalic anhydride (1.0 eq)
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Hydroxylamine hydrochloride (1.1 eq)
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Triethylamine (TEA) (1.2 eq)
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Toluene
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Round-bottom flask with reflux condenser and Dean-Stark trap
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Magnetic stirrer and heating mantle
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Standard laboratory glassware for workup and filtration
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Step-by-Step Protocol:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 4-methoxyphthalic anhydride (1.0 eq) and toluene (approx. 5-10 mL per gram of anhydride).
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Reagent Addition: Add hydroxylamine hydrochloride (1.1 eq) to the suspension. Begin stirring.
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Base Addition: Slowly add triethylamine (1.2 eq) to the stirring mixture at room temperature. The addition is exothermic and results in the formation of triethylamine hydrochloride salt. The purpose of TEA is to neutralize the HCl from the hydroxylamine salt, liberating the free hydroxylamine nucleophile required for the reaction.
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Reaction: Heat the mixture to reflux (approx. 110-112 °C for toluene). The water formed during the imide condensation will be azeotropically removed and collected in the Dean-Stark trap. This removal is critical as it drives the reaction equilibrium towards the product.
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Monitoring: Monitor the reaction progress by TLC or by observing the cessation of water collection (typically 4-6 hours).
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Workup: Once the reaction is complete, cool the mixture to room temperature. The product and triethylamine hydrochloride will precipitate.
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Isolation: Filter the solid precipitate and wash thoroughly with cold water to remove the triethylamine hydrochloride salt. Subsequently, wash with a small amount of cold ethanol or ether to remove any residual starting material.
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Purification: The crude product is often of high purity. For further purification, it can be recrystallized from a suitable solvent system such as ethanol/water or acetic acid. Dry the final product under vacuum.
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Synthesis Workflow Diagram
The following diagram illustrates the key steps and transformations in the synthesis protocol.
Caption: Workflow for the synthesis of 2-hydroxy-5-methoxyisoindoline-1,3-dione.
Key Applications in Research and Drug Development
The utility of this molecule is primarily as a chemical intermediate and a functional reagent. Its structure allows it to participate in several critical synthetic transformations.
Peptide Synthesis: An Amide Bond Forming Additive
In modern peptide synthesis, preventing racemization and ensuring high coupling efficiency are paramount. N-hydroxy-based additives are used in conjunction with carbodiimides (e.g., EDC, DCC) to achieve this. 2-Hydroxy-5-methoxyisoindoline-1,3-dione can function in this capacity, analogous to the more common 1-hydroxybenzotriazole (HOBt).
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Mechanism of Action:
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The carboxylic acid of an N-protected amino acid is activated by a carbodiimide, forming a highly reactive O-acylisourea intermediate.
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This unstable intermediate rapidly reacts with 2-hydroxy-5-methoxyisoindoline-1,3-dione to form a more stable, yet highly reactive, active ester.
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This active ester then undergoes a clean nucleophilic attack by the N-terminus of the growing peptide chain to form the desired amide (peptide) bond, releasing the N-hydroxyphthalimide derivative as a leaving group.
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This two-step activation pathway suppresses the formation of undesirable side products and minimizes the loss of stereochemical integrity at the alpha-carbon of the activated amino acid.
Peptide Coupling Workflow Diagram
Caption: Mechanism of action as a peptide coupling additive.
Precursor for Radical-Mediated Transformations
The N-hydroxy bond is relatively weak and can be homolytically cleaved under oxidative conditions to generate the corresponding Phthalimide-N-Oxyl (PINO) radical. This radical is an excellent hydrogen atom transfer (HAT) agent and can be used catalytically in various C-H functionalization and oxidation reactions, offering a green and efficient alternative to heavy metal oxidants.[2] The methoxy substituent on the aromatic ring can fine-tune the redox potential and stability of the resulting PINO radical, potentially influencing its reactivity and selectivity in these processes.
Conclusion
2-Hydroxy-5-methoxyisoindoline-1,3-dione is more than a simple chemical intermediate; it is a functionalized building block with significant potential in advanced organic synthesis. Its well-defined structure, predictable reactivity, and role in both fundamental (amide bond formation) and cutting-edge (radical catalysis) chemistries make it a valuable tool for researchers. The robust synthesis protocol and clear mechanistic pathways outlined in this guide provide the necessary foundation for its effective utilization in the laboratory and in the development of novel pharmaceuticals and fine chemicals.
References
- Vertex AI Search. (2026).
- TCI Chemicals. (2026). 2-Hydroxy-5-methoxyisoindoline-1,3-dione | 214754-50-4.
- BLDpharm. (2026). 214754-50-4|2-Hydroxy-5-methoxyisoindoline-1,3-dione.
- MDPI. (2022). 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione.
- ResearchGate. (n.d.). Synthesis of 2-(2,5-dimethoxyphenoxy)isoindoline-1,3-dione 3.
- TCI Chemicals. (2026). 2-Hydroxy-5-methoxyisoindoline-1,3-dione | 214754-50-4 (India).
- TCI Chemicals. (2026). 2-Hydroxy-5-methoxyisoindoline-1,3-dione | 214754-50-4 (Europe).
- MDPI. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
- MDPI. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors.
- Google Patents. (2011). Method of producing N-substituted cyclic imides.
- ChemicalBook. (n.d.). 2-[(1R)-2-HYDROXY-1-METHYLETHYL]-1H-ISOINDOLE-1,3(2H)-DIONE synthesis.
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